Nostopeptolide A1 is a cyclic peptide-polyketide hybrid compound produced by the cyanobacterium Nostoc sp. GSV224. It belongs to a family of natural products known as nostopeptolides, which are characterized by their unique structural features and biological activities. Nostopeptolide A1 consists of nine amino acid residues and contains a butyric acid group along with an internal acetate-derived unit, linked by peptide and ester bonds . This compound plays a significant role in cellular processes, particularly in the differentiation of Nostoc cells under specific environmental conditions .
Nostopeptolide A1 is primarily isolated from Nostoc punctiforme and other strains of the Nostoc genus, which are widely distributed in aquatic and terrestrial ecosystems. These cyanobacteria are known for their ability to synthesize a variety of bioactive compounds, including peptides and polyketides, which have garnered interest for their potential applications in medicine and agriculture .
Nostopeptolide A1 is classified as a non-ribosomal peptide, specifically a cyclic peptide-polyketide hybrid. This classification reflects its biosynthetic origin, involving both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) in its assembly. The compound's complex structure is indicative of sophisticated biosynthetic pathways that allow for the incorporation of non-proteinogenic amino acids .
The biosynthesis of nostopeptolide A1 involves a gene cluster known as the nos gene cluster, which encompasses eight open reading frames (ORFs) responsible for its production. This cluster spans approximately 40 kilobases and includes genes encoding various enzymes involved in the synthesis and transport of nostopeptolides . The key enzyme in this pathway is a mixed non-ribosomal peptide synthetase-polyketide synthase, which facilitates the assembly of the compound through a series of enzymatic reactions.
The synthesis typically involves the following steps:
Nostopeptolide A1 exhibits a cyclic structure formed by the linkage of nine amino acids through peptide bonds. The presence of a butyric acid group and an acetate-derived unit contributes to its unique properties. The exact sequence and configuration of these amino acids define its biological activity and interaction with cellular targets .
Nostopeptolide A1 undergoes various chemical reactions during its biosynthesis, primarily involving condensation reactions catalyzed by NRPS and PKS enzymes. These reactions include:
The biosynthetic pathways are regulated at the transcriptional level, with environmental factors influencing gene expression related to nostopeptolide production . Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these reactions and confirm product identity.
The mechanism by which nostopeptolide A1 exerts its biological effects involves modulation of cellular signaling pathways during differentiation processes in Nostoc. It acts primarily as a hormogonium-repressing factor, influencing cell morphology and growth patterns under nitrogen-limiting conditions .
Quantitative analyses have shown that nostopeptolide A1 concentrations correlate with specific developmental stages in Nostoc, suggesting a regulatory role in cellular differentiation processes. For instance, increased secretion levels have been observed during the transition from vegetative filaments to hormogonia .
Relevant analytical data regarding melting point, boiling point, or specific spectral data have not been extensively documented but can be derived from experimental studies focusing on similar compounds within the nostopeptolide family .
Nostopeptolide A1 has garnered attention for its potential applications in various fields:
The biosynthetic pathway of nostopeptolide A1 is encoded by the 40-kb nos gene cluster in Nostoc sp. GSV224. This cluster comprises eight open reading frames (ORFs): nosA, nosB, nosC, nosD, and accessory genes nosE, nosF, nosG, and an uncharacterized ORF (designated orfX) [1] [5]. The core synthetase genes (nosA, nosC, nosD) exhibit a co-linear arrangement corresponding to the peptide assembly sequence: nosA encodes four modules, nosC three modules, and nosD two modules. Flanking genes include the polyketide synthase nosB (integrated between nosA and nosC) and the ABC transporter nosG, suggesting a coordinated biosynthesis-export mechanism [1] [5].
Gene | Product Size (aa) | Predicted Function | Domain Architecture |
---|---|---|---|
nosA | 4,379 | NRPS (Modules 1–4) | C-A-PCP-C-A-PCP-C-A-PCP-C-A-PCP |
nosB | 1,244 | Polyketide synthase | KS-AT-ACP |
nosC | 3,317 | NRPS (Modules 5–7) | C-A-PCP-C-A-PCP-C-A-PCP |
nosD | 2,450 | NRPS (Modules 8–9) | C-A-PCP-C-A-PCP |
nosE | 368 | 2-Oxoglutarate-dependent dioxygenase | Fe²⁺/α-KG binding site |
nosF | 273 | NADPH-dependent reductase | Rossmann fold |
nosG | 663 | ABC transporter | ATPase, transmembrane domain |
orfX | 265 | Unknown | No conserved domains |
The nos cluster exhibits significant synteny conservation in terrestrial and symbiotic Nostoc strains (e.g., N. punctiforme ATCC 29133, N. edaphicum CCNP1411) but is absent in planktonic species. Strains from lichen symbioses (Nostoc sp. ATCC 53789) show expansions in tailoring enzymes, including methyltransferases and oxidoreductases absent in GSV224 [8]. Notably, N. edaphicum CCNP1411 harbors a nos homolog with 96% identity in nosE/nosF, indicating evolutionary conservation of L-4-methylproline biosynthesis [8]. Conversely, the cyanobacterium Chlorogloeopsis sp. ULAP02 lacks the entire nos cluster, confirming its restriction to Nostoc [4].
Nostopeptolide A1 is assembled by a hybrid NRPS-PKS megasynthetase with strict co-linearity:
Module (Gene) | Domains | Predicted Substrate | Biochemical Evidence |
---|---|---|---|
M1 (nosA) | C-A-PCP | L-Ile | ATP-PPi exchange [1] |
M2 (nosA) | C-A-PCP | L-Ser | Structure-based inference |
M3 (nosA) | C-A-PCP | L-4-MePro | Precursor feeding [1] |
M4 (nosA) | C-A-PCP | L-Leu | Homology modeling |
PKS (nosB) | KS-AT-ACP | Malonyl-CoA → butyrate | Isotopic labeling [1] |
M5 (nosC) | C-A-PCP | L-Leu | ATP-PPi exchange [1] |
M6 (nosC) | C-A-PCP | Gly | Structure-based inference |
M7 (nosC) | C-A-PCP | L-Asn | Homology modeling |
M8 (nosD) | C-A-PCP | L-Tyr → D-Tyr | ATP-PPi exchange [5] |
M9 (nosD) | C-A-PCP-Te | L-Pro | Macrocyclization confirmed [5] |
The rare amino acid L-4-methylproline is synthesized via a dedicated pathway:
The nos cluster is governed by a σ⁵⁴-dependent promoter upstream of nosA, featuring a –12/–24 consensus motif (GG-N₁₀-GC) typical of nitrogen-regulated promoters [2]. Internal promoters drive nosE-nosF expression, indicating independent regulation of tailoring enzymes. Bioinformatic analysis reveals binding sites for the global nitrogen regulator NtcA and the redox-responsive transcription factor FurA, suggesting multi-layered control [2] [5].
Nostopeptolide A1 production is dynamically regulated by environmental cues:
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